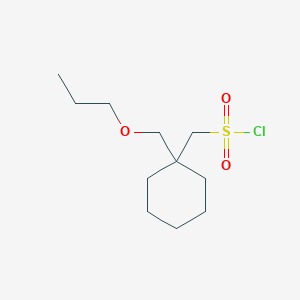
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is usually done using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base like sodium carbonate.
Cyclopentyl Acetic Acid Formation: The cyclopentyl acetic acid moiety is synthesized through a series of reactions, often starting from cyclopentene and involving steps like hydroboration-oxidation and subsequent carboxylation.
Coupling Reaction: The protected amino group is then coupled with the cyclopentyl acetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be performed on the fluorenylmethoxycarbonyl group to remove the protecting group, typically using reagents like piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Piperidine or hydrazine in an organic solvent like DMF (dimethylformamide).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Reduction: Removal of the Fmoc group, yielding the free amine.
Substitution: Formation of substituted derivatives at the carbonyl carbon.
Applications De Recherche Scientifique
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a precursor for bioactive peptides.
Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions due to its ability to form stable peptide bonds.
Industrial Applications: Employed in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets are typically the amino groups of amino acids or peptides, and the pathways involved include nucleophilic substitution and elimination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Protected Amino Acids: Similar to Fmoc-protected compounds but use the tert-butyloxycarbonyl (Boc) group for protection.
Cbz-Protected Amino Acids: Use the benzyloxycarbonyl (Cbz) group for protection.
Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids with different side chains.
Uniqueness
2-((1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentyl)acetic acid is unique due to its specific structure, which includes a cyclopentyl ring and an acetic acid moiety. This structure provides distinct steric and electronic properties that can influence the reactivity and stability of the compound in peptide synthesis.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-[(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-14-9-10-15(11-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)/t14-,15+/m0/s1 |
Clé InChI |
HTDIEBAPWFRHFZ-LSDHHAIUSA-N |
SMILES isomérique |
C1C[C@H](C[C@H]1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1CC(CC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)




![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)

![2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)






